

Mal-PEG4-Val-Cit-PAB-MMAE structure and chemical properties

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Compound of Interest

Compound Name: Mal-PEG4-Val-Cit-PAB-MMAE

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An In-depth Technical Guide to Mal-PEG4-Val-Cit-PAB-MMAE

This guide provides a comprehensive overview of the structure, chemical properties, and applications of Mal-PEG4-Val-Cit-PAB-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Mal-PEG4-Val-Cit-PAB-MMAE is a widely utilized drug-linker conjugate in the field of oncology. It comprises a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), linked to a maleimide functional group via a sophisticated linker system. This system is designed to be stable in circulation and to release the cytotoxic payload selectively within target cancer cells. The strategic design of this molecule, incorporating a polyethylene glycol (PEG) spacer, a cathepsin B-cleavable dipeptide, and a self-immolative spacer, is critical to its efficacy and therapeutic window.

Molecular Structure and Components

The structure of **Mal-PEG4-Val-Cit-PAB-MMAE** is modular, with each component serving a distinct and vital function in the overall mechanism of action of the resulting ADC.

Foundational & Exploratory

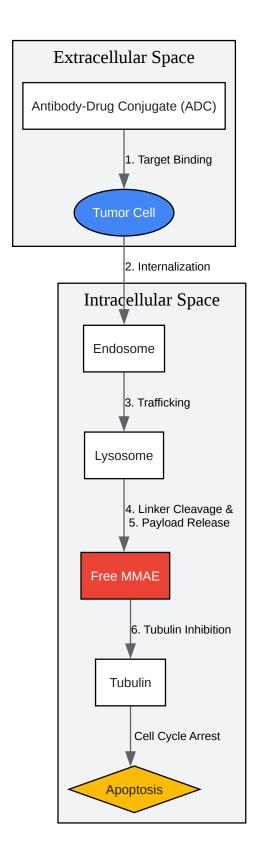




- Maleimide (Mal): This functional group provides a reactive site for conjugation to antibodies.
 Specifically, it reacts with the thiol group of cysteine residues on the antibody surface, forming a stable covalent bond.
- Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC. It can also help to reduce aggregation and immunogenicity.
- Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a protease-cleavable linker. It is
 specifically designed to be recognized and cleaved by cathepsin B, an enzyme that is
 overexpressed in the lysosomes of many cancer cells. This enzymatic cleavage is the
 primary mechanism for the intracellular release of the cytotoxic payload.
- p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the active MMAE drug.
- Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent.[1]
 It functions as a tubulin polymerization inhibitor, disrupting the microtubule network within
 cells. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2]
 Due to its high toxicity, MMAE is not suitable for use as a standalone drug but is highly
 effective as a payload in ADCs.[1][2]

Below is a diagram illustrating the modular structure of Mal-PEG4-Val-Cit-PAB-MMAE.









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